molecular formula C19H25NO4 B3002501 3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid CAS No. 2361670-14-4

3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid

Cat. No. B3002501
CAS RN: 2361670-14-4
M. Wt: 331.412
InChI Key: MCSPSZJWQZLSRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts. For instance, the paper titled "Polyphosphoric acid catalyzed conversion of 3-(methoxyphenyl)propionic acids to derivatives of [3.3]metacyclophane-1,10-diones and 1-indanones" discusses the use of polyphosphoric acid (PPA) as a catalyst in the cyclization of methoxyphenyl propionic acids to produce dimeric products and indanones . While this does not directly describe the synthesis of 3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid, it suggests that similar catalytic methods could potentially be applied in its synthesis.

Molecular Structure Analysis

The molecular structure of organic compounds can significantly affect their physical and chemical properties. The paper on the CO vibration spectrum polymorphism indicates that even small conformational changes can lead to significant shifts in vibrational and Raman spectra . This implies that the molecular structure of this compound, particularly the arrangement of its cyclobutyl and phenyl groups, could have a substantial impact on its spectroscopic properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds can be influenced by their dissociation constants in various solvents, as discussed in the paper on the apparent dissociation constants of amino propanesulfonic acids . While the paper does not directly relate to the compound , it highlights the importance of solvent choice in determining the properties of a compound. Additionally, the paper on negative halochromism in a Hinopurpurin derivative indicates that substituents on aromatic rings can significantly affect the optical properties of a compound . This suggests that the phenylmethoxycarbonylamino group in the compound of interest could also influence its optical properties.

Scientific Research Applications

Polybenzoxazine Formation

3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid contributes to advancements in materials science. An example includes its involvement in the formation of polybenzoxazines. Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound related to this compound, as a renewable building block in polybenzoxazine synthesis. This process highlights the compound's potential in enhancing the reactivity of molecules towards benzoxazine ring formation, leading to the development of materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Kinetics and Mechanism in Thermal Gas-Phase Elimination

The kinetics and mechanism of thermal gas-phase elimination involving compounds similar to this compound have been studied. Al-Awadi et al. (2004) investigated the pyrolysis of 2-(N-Phenylamino)propanoic acid and its analogues in the gas phase. Their findings contribute to a better understanding of the reaction pathways and by-products in such processes (Al-Awadi et al., 2004).

Chemical Synthesis and Reactivity

The synthesis and reactivity of compounds incorporating cyclobutane rings, which are structurally related to this compound, have been explored. Studies like those by Belluš et al. (1974) provide insights into the stereochemical aspects and reactivity of such compounds in Diels-Alder reactions, contributing to the field of organic synthesis (Belluš et al., 1974).

Optoelectronic Properties

Research on optoelectronic properties of molecules related to this compound has been conducted. Fonkem et al. (2019) investigated the structural, optoelectronic, and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a molecule with relevance to dye-sensitized solar cells (DSSC). This study provides a foundation for understanding the potential of such compounds in optoelectronic applications (Fonkem et al., 2019).

properties

IUPAC Name

3,3-di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c21-18(22)17(16(14-8-4-9-14)15-10-5-11-15)20-19(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,14-17H,4-5,8-12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSPSZJWQZLSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CCC2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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